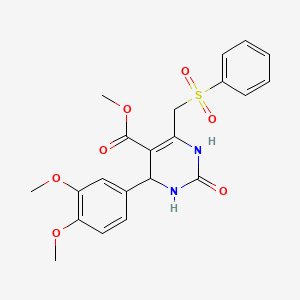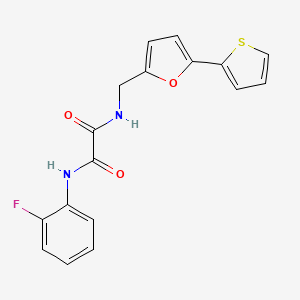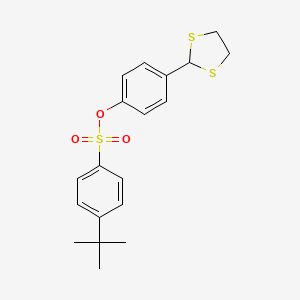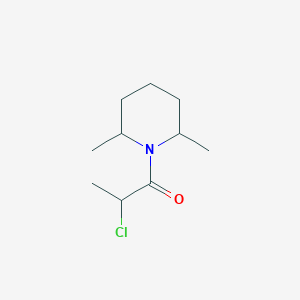![molecular formula C9H12BrNO2S B2387255 Methanesulfonamide, N-[(4-bromophenyl)methyl]-N-methyl- CAS No. 138468-24-3](/img/structure/B2387255.png)
Methanesulfonamide, N-[(4-bromophenyl)methyl]-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methanesulfonamide, N-[(4-bromophenyl)methyl]-N-methyl-” is a chemical compound with the linear formula BrC6H4NHSO2CH3 . It has a molecular weight of 250.11 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula BrC6H4NHSO2CH3 . The InChI key for this compound is KKOIRAFXKFYZHQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound appears as a white to tan solid, powder, or crystals . It has a melting point of 136.8-140.9 degrees Celsius . The compound’s elemental analysis shows carbon at 33.60%, nitrogen at 5.69%, and sulfur at 12.97% .Mechanism of Action
Mode of Action
It is known that many similar compounds function by binding to specific enzymes or receptors, thereby modulating their activity .
Biochemical Pathways
It is likely that the compound interacts with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s lipophilic character, expressed by the clogp value, suggests it may have good bioavailability .
Result of Action
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Advantages and Limitations for Lab Experiments
BMS-986205 has several advantages for lab experiments. It is a potent and selective inhibitor of TYK2, making it a valuable tool for studying the role of TYK2 in the immune response. BMS-986205 also has good pharmacokinetic properties, allowing for easy administration in animal models. However, BMS-986205 has several limitations, including its low solubility in water and its potential for off-target effects. Therefore, careful consideration should be given to the experimental design and dosing regimen when using BMS-986205 in lab experiments.
Future Directions
There are several potential future directions for research on BMS-986205. One area of interest is the development of BMS-986205 as a therapeutic agent for autoimmune diseases and cancer. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986205 in humans. Another area of interest is the development of more potent and selective inhibitors of TYK2. This could lead to the development of more effective therapies for autoimmune diseases and cancer. Finally, further research is needed to fully understand the mechanism of action of BMS-986205 and its potential off-target effects. This will be critical for the development of safe and effective therapies based on BMS-986205.
Synthesis Methods
The synthesis of BMS-986205 involves several steps, including the reaction of 4-bromobenzylamine with 2,2,2-trifluoroethyl methanesulfonate to produce 4-bromobenzyl methanesulfonate. This intermediate is then reacted with N-methylpiperazine to yield BMS-986205. The overall yield of this process is approximately 10%.
Scientific Research Applications
BMS-986205 has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of TYK2, which plays a critical role in the immune response. Therefore, BMS-986205 has potential applications in the treatment of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. BMS-986205 has also been shown to have antitumor activity in preclinical studies, making it a promising candidate for cancer therapy.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.
Cellular Effects
Similar compounds have been shown to inhibit the growth of cancer cells in vitro and in vivo.
Molecular Mechanism
It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Metabolic Pathways
It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.
Transport and Distribution
It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.
Subcellular Localization
It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-11(14(2,12)13)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPWSHVUDNRKNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138468-24-3 |
Source


|
| Record name | N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387176.png)

![4-[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2387180.png)

![1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2387182.png)


![N-(4-ethylphenyl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2387186.png)



![1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2387193.png)
![ethyl 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387194.png)